2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a substituted imidazole derivative featuring a 1,2-dimethylimidazole core linked to a branched propanoic acid moiety at position 4. The compound’s dimethyl groups enhance steric hindrance and lipophilicity, while the propanoic acid group may contribute to hydrogen bonding and solubility in polar solvents. Such features are critical in pharmaceutical intermediates, as seen in analogs like Elafibranor precursors ().
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-10-5-7(11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
DJVSHHZVNGQARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid typically involves the alkylation of an imidazole derivative. One common method includes the reaction of 1,2-dimethylimidazole with a suitable alkylating agent under controlled conditions to introduce the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Biochemical Applications
1. Metabolic Studies
- 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has been identified as a metabolite in various biological systems. Its role as a human urinary metabolite suggests potential applications in metabolic profiling and biomarker discovery for diseases related to amino acid metabolism .
2. Enzyme Inhibition
- Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This characteristic is crucial for drug development, particularly in creating inhibitors for enzymes linked to cancer and metabolic disorders .
3. Antioxidant Properties
- Preliminary studies suggest that this compound possesses antioxidant properties. This makes it a candidate for further research into its potential use as a therapeutic agent in oxidative stress-related diseases .
Pharmacological Applications
1. Drug Development
- The imidazole ring present in the compound is known for its pharmacological significance. Compounds containing imidazole have been used in various therapeutic agents, including antifungal and anti-inflammatory drugs. The structural similarity of this compound to these compounds positions it as a potential lead compound for new drug development .
2. Neuroprotective Effects
- Some studies have indicated that compounds similar to this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease where oxidative stress plays a significant role .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituents
The table below compares key structural and functional attributes of the target compound with similar imidazole derivatives:
Key Observations:
- Propanoic acid vs. tetrazole: While both are polar, tetrazole (a carboxylic acid isostere) in Compounds 9 and 11 enhances bioisosteric replacement in drug design. Nitroimidazoles () exhibit antimicrobial activity but face toxicity concerns, unlike the non-nitro target compound.
Biological Activity
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid (CAS No. 1862532-77-1) is a compound characterized by its imidazole ring structure, which is commonly associated with various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 182.22 g/mol. The compound features a dimethyl-substituted imidazole ring, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. The imidazole moiety is crucial in many biologically active compounds, influencing enzyme interactions and metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Transport Modulation : It has been noted that compounds with imidazole rings can influence amino acid transport mechanisms across cell membranes.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial activity.
Table 1: Summary of Biological Activities
Case Study Analysis
A study conducted on the compound's interaction with gliosarcoma cells demonstrated its ability to enhance cellular uptake via specific transport mechanisms. The results indicated that the compound could potentially improve the delivery of therapeutic agents to tumor sites.
In vitro studies have shown that when administered in varying concentrations, this compound exhibited significant uptake in cancer cell lines compared to normal cells, suggesting a preferential accumulation in tumor tissues.
Pharmacological Applications
The unique structure of this compound allows it to serve as a scaffold for the development of new drugs targeting various diseases. Its derivatives are being investigated for:
- Cancer Therapy : Enhancing drug delivery systems.
- Antibiotic Development : Exploring its efficacy against resistant bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is essential to compare it with other imidazole-containing compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Known Activity |
|---|---|---|
| Metronidazole | Imidazole antibiotic | Effective against anaerobic bacteria |
| Histidine | Amino acid | Involved in enzyme catalysis |
| Omeprazole | Proton pump inhibitor | Treats gastric acid-related issues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
